

Spectroscopic Profile of Myristophenone: A Technical Guide

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Compound of Interest

Compound Name: *Tetradecanophenone*

Cat. No.: *B1347098*

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[City, State] – [Date] – An in-depth technical guide on the spectroscopic characteristics of Myristophenone (also known as 1-phenyl-1-tetradecanone) has been compiled, offering a valuable resource for researchers, scientists, and professionals in drug development. This whitepaper provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this aromatic ketone.

Myristophenone, with the chemical formula $C_{20}H_{32}O$, is a compound of interest in various chemical and pharmaceutical research areas. Understanding its structural and spectroscopic properties is fundamental for its identification, characterization, and application in further studies. This guide presents a detailed analysis of its spectroscopic signature, complete with data tables, experimental protocols, and a logical workflow for its analysis.

Spectroscopic Data Summary

The spectroscopic data for Myristophenone has been aggregated and is presented in the tables below for clear and concise reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (Predicted):

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.95	Multiplet	2H	Aromatic Protons (ortho to C=O)
7.55	Multiplet	1H	Aromatic Proton (para to C=O)
7.45	Multiplet	2H	Aromatic Protons (meta to C=O)
2.95	Triplet	2H	-CH ₂ - adjacent to C=O
1.70	Quintet	2H	-CH ₂ - β to C=O
1.25	Multiplet	20H	-(CH ₂) ₁₀ -
0.88	Triplet	3H	Terminal -CH ₃

¹³C NMR (Predicted):

Chemical Shift (δ) ppm	Assignment
200.5	C=O (Ketone)
137.0	Aromatic C (quaternary)
133.0	Aromatic CH (para)
128.6	Aromatic CH (meta)
128.0	Aromatic CH (ortho)
38.5	-CH ₂ - adjacent to C=O
31.9	-(CH ₂) _n -
29.7	-(CH ₂) _n -
29.6	-(CH ₂) _n -
29.4	-(CH ₂) _n -
29.3	-(CH ₂) _n -
24.5	-CH ₂ - β to C=O
22.7	-CH ₂ -
14.1	Terminal -CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3060	Medium	Aromatic C-H Stretch
2920	Strong	Aliphatic C-H Stretch (asymmetric)
2850	Strong	Aliphatic C-H Stretch (symmetric)
1685	Strong	C=O Stretch (Aromatic Ketone)
1598	Medium	Aromatic C=C Stretch
1447	Medium	Aromatic C=C Stretch
750, 690	Strong	Aromatic C-H Bend (out-of-plane)

Mass Spectrometry (MS)

Myristophenone has an exact mass of 288.245316 g/mol [\[1\]](#) The mass spectrum is characterized by a molecular ion peak and distinct fragmentation patterns typical for aromatic ketones.

m/z	Relative Intensity (%)	Assignment
288	Moderate	[M] ⁺ (Molecular Ion)
120	High	[C ₆ H ₅ CO] ⁺ (Benzoyl cation)
105	High	[C ₆ H ₅] ⁺ (Phenyl cation)
77	High	[C ₆ H ₅] ⁺ (Phenyl radical cation)

Experimental Protocols

The acquisition of spectroscopic data for Myristophenone follows standard analytical procedures for organic compounds.

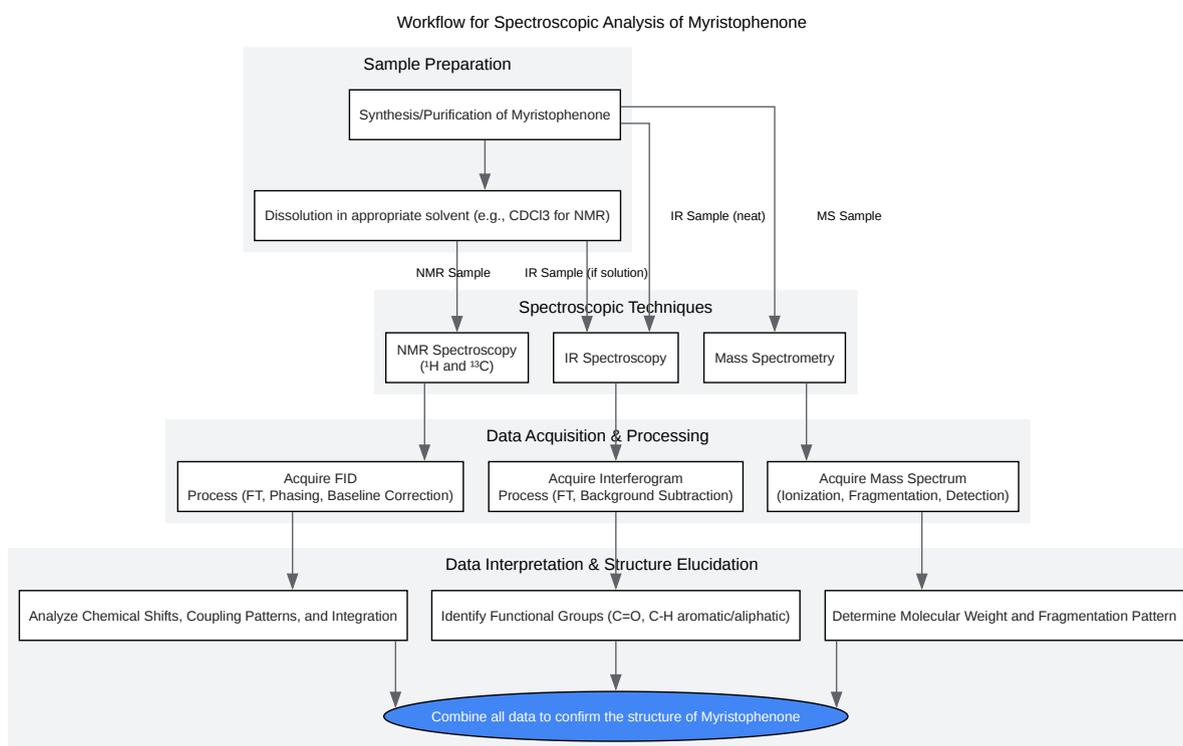
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of Myristophenone is dissolved in a deuterated solvent, typically chloroform-d (CDCl_3), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The ^1H and ^{13}C NMR spectra are recorded on a high-resolution NMR spectrometer. For ^1H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ^{13}C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy: The IR spectrum of Myristophenone can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, a thin film can be prepared by melting a small amount of the compound between two potassium bromide (KBr) plates. Alternatively, the sample can be dissolved in a suitable solvent that does not interfere with the spectral regions of interest, and the spectrum recorded in a solution cell. A background spectrum is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS): Mass spectral data is typically acquired using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, where it is vaporized and bombarded with a high-energy electron beam. This causes ionization and fragmentation of the molecule. The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecular ion and its fragments.

Spectroscopic Analysis Workflow

The logical flow for the spectroscopic analysis and structure elucidation of Myristophenone is outlined in the following diagram.



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References

- 1. sdfs.db.aist.go.jp [sdfs.db.aist.go.jp]
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